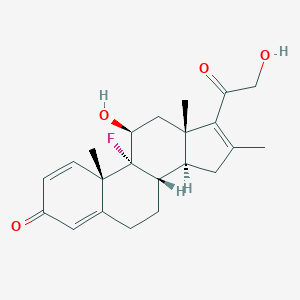

Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-

Vue d'ensemble

Description

Le 4-Hydroxytamoxifène, également connu sous le nom d'Afimoxifène, est un modulateur sélectif des récepteurs aux œstrogènes. C'est un métabolite actif du tamoxifène, un médicament largement utilisé dans le traitement et la prévention du cancer du sein. Le 4-Hydroxytamoxifène présente une affinité plus élevée pour les récepteurs aux œstrogènes que le tamoxifène lui-même, ce qui en fait un agent anti-œstrogénique puissant .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 4-Hydroxytamoxifène peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique l'hydroxylation du tamoxifène. Ce processus utilise généralement des réactifs tels que le peroxyde d'hydrogène ou les peracides dans des conditions contrôlées pour introduire le groupe hydroxyle en position 4 de la molécule de tamoxifène .

Méthodes de production industrielle : Dans les milieux industriels, la production de 4-Hydroxytamoxifène implique souvent une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par cristallisation ou chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Hydroxytamoxifène subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés quinoniques.

Réduction : Les réactions de réduction peuvent le reconvertir en tamoxifène.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Les conditions peuvent inclure l'utilisation de bases ou d'acides forts pour faciliter la réaction.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que les réactions de substitution peuvent produire divers dérivés fonctionnalisés du tamoxifène .

Applications De Recherche Scientifique

Le 4-Hydroxytamoxifène a de nombreuses applications en recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Il sert d'outil en biologie moléculaire pour étudier les voies de signalisation des récepteurs aux œstrogènes.

Médecine : Il est largement utilisé dans la recherche sur le cancer, en particulier dans les études relatives au traitement et à la prévention du cancer du sein.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques

5. Mécanisme d'action

Le 4-Hydroxytamoxifène exerce ses effets en se liant aux récepteurs aux œstrogènes, bloquant ainsi l'action des œstrogènes. Cette inhibition empêche la prolifération des cellules cancéreuses dépendantes des œstrogènes. L'affinité élevée du composé pour les récepteurs aux œstrogènes le rend efficace pour réduire la croissance des cellules cancéreuses du sein. Il module également l'expression des gènes impliqués dans la régulation du cycle cellulaire et l'apoptose .

Composés similaires :

Tamoxifène : Le composé parent du 4-Hydroxytamoxifène, utilisé dans le traitement du cancer du sein.

Raloxifène : Un autre modulateur sélectif des récepteurs aux œstrogènes présentant des propriétés anti-œstrogéniques similaires.

Endoxifène : Un autre métabolite actif du tamoxifène présentant une activité anti-œstrogénique puissante.

Unicité : Le 4-Hydroxytamoxifène est unique en raison de son affinité plus élevée pour les récepteurs aux œstrogènes par rapport au tamoxifène et à d'autres composés similaires. Cette affinité plus élevée se traduit par une plus grande puissance dans l'inhibition des voies de signalisation médiées par les récepteurs aux œstrogènes, ce qui en fait un composé précieux dans la recherche et le traitement du cancer du sein .

Mécanisme D'action

4-Hydroxytamoxifen exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This inhibition prevents the proliferation of estrogen-dependent cancer cells. The compound’s high affinity for estrogen receptors makes it effective in reducing the growth of breast cancer cells. It also modulates the expression of genes involved in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Tamoxifen: The parent compound of 4-Hydroxytamoxifen, used in breast cancer treatment.

Raloxifene: Another selective estrogen receptor modulator with similar antiestrogenic properties.

Endoxifen: Another active metabolite of tamoxifen with potent antiestrogenic activity.

Uniqueness: 4-Hydroxytamoxifen is unique due to its higher affinity for estrogen receptors compared to tamoxifen and other similar compounds. This higher affinity translates to greater potency in inhibiting estrogen receptor-mediated signaling pathways, making it a valuable compound in breast cancer research and treatment .

Propriétés

IUPAC Name |

(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,15-16,18,24,27H,4-5,8,10-11H2,1-3H3/t15-,16-,18-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXDNQUHAFMVPT-QEYSUVLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208578 | |

| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59860-99-0 | |

| Record name | 16delta-Betamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059860990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16.DELTA.-BETAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK8RHF5SQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)